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Compound of Interest

Compound Name: TG-100435

Cat. No.: B1246561 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the preclinical efficacy of two noteworthy tyrosine kinase inhibitors: TG-
100435 and Saracatinib. This analysis is based on available experimental data to inform future

research and development decisions.

At a Glance: Key Preclinical Characteristics
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Feature TG-100435 Saracatinib (AZD0530)

Primary Targets
Multi-targeted: Src, Lyn, Abl,

Yes, Lck, EphB4[1]

Dual Src/Abl kinase inhibitor;

also inhibits other Src family

kinases (c-Yes, Fyn, Lyn, Blk,

Fgr, Lck)[2]

Potency (Kinase Inhibition)

Inhibition constants (Ki)

ranging from 13 to 64 nM for

its primary targets.[1]

IC50 values in the low

nanomolar range (2.7 to 11

nM) for Src family kinases.[2]

Metabolism

Metabolized to a more potent

N-oxide metabolite,

TG100855, which is 2 to 9

times more active than the

parent compound.[1]

Metabolized by N-

desmethylation to M594347,

which has similar in vitro

pharmacologic activity.[3]

Reported In Vivo Efficacy

Limited publicly available data.

The conversion to a more

potent metabolite suggests

potentially increased tyrosine

kinase inhibition in animal

models.[1]

Demonstrated efficacy in

various preclinical models,

including those for cancer and

pulmonary fibrosis.[2][4][5][6]

[7][8]

In-Depth Efficacy Analysis
Saracatinib: A Comprehensive Preclinical Profile
Saracatinib (AZD0530) has been extensively studied in a variety of preclinical settings,

demonstrating notable efficacy in both in vitro and in vivo models.

Enzymatic Activity: Saracatinib is a potent inhibitor of Src family kinases, with IC50 values

between 2.7 and 11 nM for c-Src, Lck, c-YES, Lyn, Fyn, Fgr, and Blk. It also demonstrates

inhibitory activity against v-Abl with an IC50 of 30 nM.[2]

Cell-Based Assays: In cancer cell lines, saracatinib has shown varied antiproliferative activity.

For instance, in gastric cancer cell lines SNU216 and NCI-N87, the IC50 values were less than

1 μmol/L.[7] The compound has also been shown to inhibit migration and invasion of cancer

cells and induce apoptosis.[2][7]
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Animal Models: In vivo studies have substantiated the in vitro findings. In a murine model of

bladder cancer, saracatinib was shown to inhibit metastasis.[2] Furthermore, in animal models

of pulmonary fibrosis, saracatinib demonstrated an ability to block fibrogenic responses, with

efficacy equal or superior to the approved drugs nintedanib and pirfenidone.[4][5] In a rat model

of temporal lobe epilepsy, saracatinib treatment significantly reduced spontaneously recurring

seizures.

TG-100435: A Promising but Less Characterized
Inhibitor
Publicly available preclinical efficacy data for TG-100435 is less extensive compared to

saracatinib.

Enzymatic Activity: TG-100435 is a multi-targeted tyrosine kinase inhibitor with inhibition

constants (Ki) against Src, Lyn, Abl, Yes, Lck, and EphB4 ranging from 13 to 64 nM.[1] A key

characteristic of TG-100435 is its metabolism to the N-oxide metabolite, TG100855, which is

reported to be 2 to 9 times more potent than the parent compound.[1] This suggests that the in

vivo efficacy could be substantially influenced by this conversion.

Cell-Based and In Vivo Data: Detailed public reports on the IC50 values of TG-100435 in

various cancer cell lines and comprehensive in vivo efficacy studies are not as readily available

as for saracatinib. The significant conversion to the more potent TG100855 in vivo suggests

that the overall tyrosine kinase inhibition in animal models may be substantially increased after

oral administration of TG-100435.[1]

Experimental Methodologies
Saracatinib In Vitro and In Vivo Study Protocols
In Vitro Inhibition of TGF-β-induced Phenotypic Changes in Human Lung Fibroblasts:

Cell Culture: Primary normal human lung fibroblasts (NHLFs) were serum-starved overnight.

Treatment: Cells were pre-incubated with saracatinib (0.3 μM), nintedanib (1 μM),

pirfenidone (20 μg/ml), or vehicle (DMSO) for 60 minutes.
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Stimulation: Following pre-incubation, cells were stimulated with human recombinant TGF-β

(2 ng/ml) or vehicle control for specified time periods.

Analysis: The effects on fibrogenic processes were then assessed.[4]

In Vivo Murine Models of Pulmonary Fibrosis:

Bleomycin-Induced Fibrosis Model:

Induction: A single dose of bleomycin (1.5 U/kg) was administered via oropharyngeal

aspiration.

Treatment: Mice received daily oral gavages of either saracatinib, nintedanib, pirfenidone,

or a vehicle control from day 10 to day 27 post-bleomycin administration.

Endpoint: Lungs were harvested on day 28 for analysis of antifibrotic effects.[5]

Adenovirus TGF-β (Ad-TGF-β) Model: A similar treatment protocol was followed in a model

where fibrosis was induced by Ad-TGF-β.[5]

In Vivo Gastric Cancer Xenograft Model:

Cell Line: SNU216 human gastric cancer cells were used.

Implantation: Cells were subcutaneously injected into the flanks of BALB/c nude mice.

Treatment: Once tumors reached a certain volume, mice were treated with saracatinib (50

mg/kg) via oral gavage once daily for 3 weeks.

Analysis: Tumor volume was measured every other day. At the end of the treatment period,

tumors were excised for histologic and protein expression analysis.[7]

TG-100435 Study Protocols
Detailed experimental protocols for TG-100435 efficacy studies are not extensively published.

The available information primarily focuses on its metabolism and pharmacokinetics.

Metabolism and Pharmacokinetics Study:
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In Vitro: The metabolism of TG-100435 was studied in human, dog, and rat liver

microsomes.

In Vivo: Pharmacokinetic profiles were determined in mice, rats, and dogs following oral and

intravenous administration of TG-100435. Systemic exposure to both TG-100435 and its

metabolite TG100855 was measured.[1]

Signaling Pathways and Logical Relationships
The signaling pathways affected by these inhibitors are crucial to understanding their

mechanism of action and potential therapeutic applications.
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Caption: Saracatinib inhibits Src family kinases and Abl, disrupting multiple downstream

signaling pathways involved in cancer cell proliferation, migration, and survival.
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Caption: TG-100435 is metabolized to the more potent TG100855, which inhibits multiple

tyrosine kinases, thereby affecting key cellular signaling pathways.

Conclusion
Both TG-100435 and saracatinib are potent tyrosine kinase inhibitors with overlapping target

profiles, particularly against Src family kinases. Saracatinib has a more extensive and publicly

documented preclinical data set demonstrating its efficacy across various models of cancer and

fibrosis. The in vivo potency of TG-100435 is likely enhanced by its conversion to the more

active metabolite, TG100855, a factor that warrants further investigation. For researchers

considering these compounds, the choice will depend on the specific kinases and pathways of

interest, as well as the desired therapeutic application. Further head-to-head comparative

studies would be invaluable to definitively delineate the relative efficacy and potential of these

two inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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